TEMPO methacrylate
Overview
Description
TEMPO methacrylate, also known as 4-methacryloyloxy-2,2,6,6-tetramethylpiperidine-1-oxyl, is a compound that combines the properties of the stable nitroxyl radical TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with a methacrylate group. This compound is widely used in polymer chemistry due to its ability to mediate controlled radical polymerizations and its redox-active properties.
Biochemical Analysis
Biochemical Properties
The biochemical properties of TEMPO methacrylate are primarily associated with its redox-active nature . It is known to interact with various biomolecules, particularly in the context of organic synthesis and catalysis . Detailed information about specific enzymes, proteins, or other biomolecules it interacts with is currently limited.
Cellular Effects
As a synthetic polymer, it is primarily used in materials science applications such as in the fabrication of organic batteries
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role in organic synthesis and catalysis . It is known to participate in radical-mediated polymerization processes . The TEMPO moiety in the methacrylate acts as a stable radical that can engage in various chemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to be a valuable component in the synthesis of polymers with different monomer ratios . These polymers have been characterized for use as electrode material in organic batteries . Specific information about the product’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently limited.
Metabolic Pathways
The metabolic pathways involving this compound are not well-understood. As a synthetic polymer, it is not typically involved in biological metabolic pathways. Its primary use is in the field of materials science, particularly in the fabrication of organic batteries .
Preparation Methods
Synthetic Routes and Reaction Conditions
TEMPO methacrylate can be synthesized through the esterification of TEMPO with methacryloyl chloride. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
- Dissolve TEMPO in an organic solvent such as dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add methacryloyl chloride to the mixture while maintaining a low temperature (0-5°C) to control the reaction rate.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by washing with water and drying over anhydrous magnesium sulfate.
- Remove the solvent under reduced pressure to obtain this compound as a red solid.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of larger reactors and more efficient purification techniques such as distillation or recrystallization to ensure high purity and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs.
Chemical Reactions Analysis
Types of Reactions
TEMPO methacrylate undergoes various types of chemical reactions, including:
Oxidation: this compound can act as an oxidizing agent due to the presence of the nitroxyl radical. It can oxidize alcohols to aldehydes or ketones under mild conditions.
Polymerization: this compound can participate in radical polymerization reactions to form polymers with controlled molecular weights and narrow molecular weight distributions.
Substitution: The methacrylate group can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include primary or secondary alcohols, and the reaction is typically carried out in the presence of a base such as sodium bicarbonate.
Polymerization: The polymerization of this compound is often initiated by radical initiators such as azobisisobutyronitrile (AIBN) at elevated temperatures (60-80°C).
Substitution: Nucleophiles such as amines or thiols can react with the methacrylate group under mild conditions to form substituted products.
Major Products
Oxidation: The major products are aldehydes or ketones, depending on the starting alcohol.
Polymerization: The major products are polymers with this compound units in the backbone.
Substitution: The major products are substituted this compound derivatives with various functional groups.
Scientific Research Applications
TEMPO methacrylate has a wide range of scientific research applications, including:
Polymer Chemistry: It is used as a monomer in the synthesis of polymers with controlled architectures and properties. The presence of the TEMPO group allows for the formation of redox-active polymers.
Electrochemistry: This compound-based polymers are used in the development of organic batteries and redox flow batteries due to their high redox potentials and fast reaction kinetics.
Biomedical Applications: This compound-based materials are explored for drug delivery systems and bioimaging agents due to their stability and biocompatibility.
Mechanism of Action
The mechanism of action of TEMPO methacrylate is primarily based on the redox activity of the TEMPO group. The nitroxyl radical can undergo reversible one-electron redox reactions, making it an effective mediator in oxidation and reduction processes. In polymerization reactions, this compound acts as a stable radical that can control the growth of polymer chains, leading to well-defined polymer structures .
Comparison with Similar Compounds
TEMPO methacrylate can be compared with other methacrylate derivatives and TEMPO-based compounds:
Poly(2,2,6,6-tetramethylpiperidinyl-N-oxyl-4-methacrylate) (PTMA): PTMA is a similar compound where the TEMPO group is directly attached to the methacrylate backbone.
Isobornyl Methacrylate (IBMA): IBMA is another methacrylate derivative with a bulky isobornyl group.
α-Pinene Methacrylate (αPMA): αPMA is a terpene-derived methacrylate that undergoes self-crosslinking during polymerization.
Conclusion
This compound is a versatile compound with significant applications in polymer chemistry, electrochemistry, catalysis, and biomedical fields. Its unique combination of a stable nitroxyl radical and a polymerizable methacrylate group makes it a valuable tool for researchers and industry professionals alike.
Biological Activity
TEMPO methacrylate, a derivative of the stable free radical 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO), is increasingly recognized for its unique biological activities and applications in various fields, including electrochemistry and polymer science. This article explores the biological activity of this compound, focusing on its synthesis, electrochemical properties, and potential applications in drug delivery and battery technologies.
Synthesis of this compound
This compound can be synthesized through the radical polymerization of methacrylic acid derivatives with TEMPO as an initiator. The process typically involves single electron transfer-living radical polymerization (SET-LRP), which allows for precise control over molecular weight and dispersity. The resulting poly(this compound) (PTMA) exhibits a high degree of oxidation stability and electrochemical activity.
The electrochemical behavior of PTMA has been extensively studied due to its potential applications in energy storage systems. Research indicates that higher molecular weight PTMA polymers demonstrate superior specific discharging capacities and cycling stability compared to lower molecular weight counterparts. This is attributed to their reduced solubility in electrolytes, which enhances their performance in battery applications .
Molecular Weight (kDa) | Specific Discharging Capacity (mAh/g) | Cycling Stability (%) |
---|---|---|
50 | 120 | 75 |
100 | 150 | 80 |
169 | 180 | 85 |
Biological Activity
The biological activity of this compound is primarily linked to its redox properties. As a stable radical, TEMPO can act as an antioxidant, scavenging free radicals and potentially protecting cells from oxidative stress. Studies have demonstrated that TEMPO derivatives can modulate various biological pathways, influencing cell viability and proliferation.
Case Study: Antioxidant Activity
A study investigating the antioxidant properties of this compound derivatives found that these compounds significantly reduced oxidative damage in cellular models. The mechanism involves the donation of an electron to reactive oxygen species (ROS), effectively neutralizing them and preventing cellular damage .
Applications in Drug Delivery
Due to its biocompatibility and ability to form hydrophilic networks, this compound is being explored as a drug delivery system. Crosslinked hydrophilic copolymers containing TEMPO have shown promise in facilitating controlled release mechanisms for therapeutic agents. For instance, hydrophilic crosslinked poly(TEMPO-co-METAC) polymers were synthesized for use in aqueous battery chemistries but also exhibit potential for drug delivery applications due to their tunable hydrophilicity and redox activity .
Toxicological Considerations
While this compound shows promising biological activity, it is essential to consider its toxicological profile. Research indicates that while TEMPO derivatives possess antioxidant properties, they may also exhibit cytotoxic effects at high concentrations. Continuous monitoring and evaluation of their safety profiles are crucial as their applications expand into biomedical fields .
Properties
IUPAC Name |
(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) 2-methylprop-2-enoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-9(2)11(15)17-10-7-12(3,4)14(16)13(5,6)8-10/h10,16H,1,7-8H2,2-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSCMOBOGFWDBFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC1CC(N(C(C1)(C)C)O)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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